molecular formula C18H15NOS B14558339 N-Methyl-N-(5-phenylthiophen-2-yl)benzamide CAS No. 62188-04-9

N-Methyl-N-(5-phenylthiophen-2-yl)benzamide

Cat. No.: B14558339
CAS No.: 62188-04-9
M. Wt: 293.4 g/mol
InChI Key: YXKUCIXJMDYYRB-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-phenylthiophen-2-yl)benzamide is an organic compound with the molecular formula C18H15NOS It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 5-phenylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-phenylthiophen-2-yl)benzamide typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with N-methylbenzamide in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent such as dichloromethane at a temperature of around 50°C, and the mixture is stirred overnight to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-phenylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Methyl-N-(5-phenylthiophen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-phenylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial virulence . The compound may also interact with enzymes or receptors in biological systems, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: A derivative of benzamide with a methyl group on the nitrogen.

    5-Phenylthiophene-2-carboxylic acid: A precursor in the synthesis of N-Methyl-N-(5-phenylthiophen-2-yl)benzamide.

Uniqueness

This compound is unique due to the presence of both a thiophene ring and a benzamide moiety, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor sets it apart from simpler benzamide derivatives.

Properties

CAS No.

62188-04-9

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

N-methyl-N-(5-phenylthiophen-2-yl)benzamide

InChI

InChI=1S/C18H15NOS/c1-19(18(20)15-10-6-3-7-11-15)17-13-12-16(21-17)14-8-4-2-5-9-14/h2-13H,1H3

InChI Key

YXKUCIXJMDYYRB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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